(3-Acetamido-5-(methoxycarbonyl)phenyl)boronic acid (3-Acetamido-5-(methoxycarbonyl)phenyl)boronic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15781716
InChI: InChI=1S/C10H12BNO5/c1-6(13)12-9-4-7(10(14)17-2)3-8(5-9)11(15)16/h3-5,15-16H,1-2H3,(H,12,13)
SMILES:
Molecular Formula: C10H12BNO5
Molecular Weight: 237.02 g/mol

(3-Acetamido-5-(methoxycarbonyl)phenyl)boronic acid

CAS No.:

Cat. No.: VC15781716

Molecular Formula: C10H12BNO5

Molecular Weight: 237.02 g/mol

* For research use only. Not for human or veterinary use.

(3-Acetamido-5-(methoxycarbonyl)phenyl)boronic acid -

Specification

Molecular Formula C10H12BNO5
Molecular Weight 237.02 g/mol
IUPAC Name (3-acetamido-5-methoxycarbonylphenyl)boronic acid
Standard InChI InChI=1S/C10H12BNO5/c1-6(13)12-9-4-7(10(14)17-2)3-8(5-9)11(15)16/h3-5,15-16H,1-2H3,(H,12,13)
Standard InChI Key QZHAMNSNXSJPQI-UHFFFAOYSA-N
Canonical SMILES B(C1=CC(=CC(=C1)NC(=O)C)C(=O)OC)(O)O

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure is defined by its boronic acid group (B(OH)2\text{B(OH)}_2) attached to a phenyl ring bearing two functional groups:

  • Acetamido (-NHCOCH3_3): Introduces hydrogen-bonding capability and modulates electronic properties.

  • Methoxycarbonyl (-COOCH3_3): Enhances steric bulk and influences solubility.

The SMILES notation O=C(OC)C=1C=C(C=C(C1)B(O)O)NC(=O)C\text{O=C(OC)C=1C=C(C=C(C1)B(O)O)NC(=O)C} precisely encodes this arrangement .

Computational Chemistry Insights

Key physicochemical parameters derived from computational models include:

PropertyValue
Topological Polar Surface Area (TPSA)95.86 Ų
LogP (Partition Coefficient)-0.8886
Hydrogen Bond Acceptors5
Hydrogen Bond Donors3
Rotatable Bonds3

These metrics suggest moderate polarity and solubility, with TPSA indicating significant surface area for intermolecular interactions .

Synthesis and Manufacturing

Production Specifications

Commercial batches of the compound are typically synthesized to 95% purity, as indicated by analytical chromatography. Key manufacturing details include:

  • Storage: Sealed containers at 2–8°C under dry conditions.

  • Shipping: Stable at room temperature within continental U.S., though variability may occur in other regions .

Quality Control Protocols

Quality assurance requires cross-referencing product (Cat. No. CS-0179015) and batch numbers, ensuring consistency across synthetic routes .

Precautionary MeasureCode
Post-exposure skin washP264
Eye rinse protocolP305+P351+P338
Contamination avoidanceP280

Personal protective equipment (PPE) such as gloves and goggles is mandatory during handling .

Applications in Research

Role in Suzuki-Miyaura Coupling

Boronic acids are pivotal in Suzuki-Miyaura cross-coupling reactions, which form carbon-carbon bonds in the presence of palladium catalysts. The methoxycarbonyl group in this derivative may stabilize intermediates or modulate reactivity in such transformations .

Comparative Analysis with Related Boronic Acids

(3,5-Bis(trifluoromethyl)phenyl)boronic Acid

A structurally distinct boronic acid (CAS 73852-19-4) features trifluoromethyl groups, enhancing lipophilicity (LogP=2.02\text{LogP} = 2.02) and metabolic stability compared to the acetamido/methoxycarbonyl variant. Such differences underscore the tunability of boronic acids for specific applications .

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